molecular formula C10H11ClO3 B8455028 (2-Chloro-5-hydroxy-phenyl)-acetic acid ethyl ester

(2-Chloro-5-hydroxy-phenyl)-acetic acid ethyl ester

Cat. No. B8455028
M. Wt: 214.64 g/mol
InChI Key: UBKPCCBIAQEAKZ-UHFFFAOYSA-N
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Patent
US08067445B2

Procedure details

(5-Benzyloxy-2-chloro-phenyl)-acetic acid ethyl ester (1.7 g, 5.6 mmol) was dissolved in EtOH (30 mL) and degassed with N2. 5% Palladium on carbon (1 g) was added, and the reaction was purged with H2 and then stirred under an H2 balloon at 50° C. overnight. The mixture was filtered and concentrated to give the title compound.
Name
(5-Benzyloxy-2-chloro-phenyl)-acetic acid ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[CH:11]=[C:10]([O:12]CC2C=CC=CC=2)[CH:9]=[CH:8][C:7]=1[Cl:20])[CH3:2]>CCO>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:7]=1[Cl:20])[CH3:2]

Inputs

Step One
Name
(5-Benzyloxy-2-chloro-phenyl)-acetic acid ethyl ester
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=CC(=C1)OCC1=CC=CC=C1)Cl)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred under an H2 balloon at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with N2
ADDITION
Type
ADDITION
Details
5% Palladium on carbon (1 g) was added
CUSTOM
Type
CUSTOM
Details
the reaction was purged with H2
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC(=C1)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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